8Z,10E-Dodecadienyl acetate

Vue d'ensemble

Description

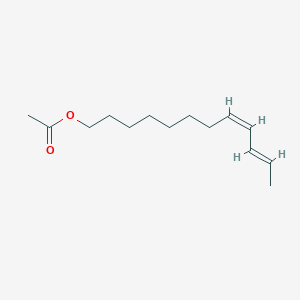

8Z,10E-Dodecadienyl acetate: is an organic compound with the molecular formula C14H24O2 . It is a type of carboxylic ester and is known for its role in the field of chemical ecology, particularly as a component of insect pheromones . This compound is characterized by its two double bonds in the 8th and 10th positions, with the configuration being Z (cis) and E (trans) respectively .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8Z,10E-Dodecadienyl acetate typically involves the use of general methods applicable to Z,Z-1,3-dienes. One such method includes the reaction of appropriate alkenes under controlled conditions to achieve the desired stereochemistry . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are designed to optimize yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 8Z,10E-Dodecadienyl acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can lead to the formation of saturated compounds by hydrogenating the double bonds.

Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common reagents include peracids and oxygen in the presence of catalysts.

Reduction: Hydrogen gas with metal catalysts such as palladium or platinum.

Substitution: Nucleophiles such as amines or alcohols in the presence of bases or acids.

Major Products Formed:

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Saturated dodecane derivatives.

Substitution: Various esters and ethers depending on the nucleophile used.

Applications De Recherche Scientifique

Pheromone-Based Pest Management

One of the primary applications of 8Z,10E-Dodecadienyl acetate is in the development of pheromone traps for monitoring and controlling pest populations. This compound mimics the natural pheromones produced by female insects to attract males, disrupting mating patterns and thereby reducing pest populations.

- Case Study: Filbertworm Control

The U.S. Environmental Protection Agency has registered products containing this compound for use against the filbertworm (Cydia latiferreana), a significant pest in pomegranates and tree nut crops. The product Isomate® FBW Ring utilizes this compound to disrupt mating cycles effectively, resulting in lower pest populations without harming beneficial insects or the environment .

Synergistic Effects with Other Compounds

Research has shown that this compound can be combined with other synthetic compounds to enhance its effectiveness as a pheromone trap. For instance, studies demonstrated that mixtures of this compound with other related compounds significantly increased the capture rates of Leguminivora glycinivorella males in traps .

Ecological Impact

The use of this compound in pest management strategies has been shown to have minimal adverse effects on non-target organisms and the environment. The low toxicity profile of this compound makes it an attractive option for sustainable agricultural practices.

- Environmental Safety Assessment

The EPA's assessment indicates that when used according to label instructions, products containing this compound do not pose significant risks to human health or ecological systems. This is particularly important for maintaining biodiversity while managing agricultural pests .

Synthesis and Field Evaluation

The synthesis of this compound has been extensively studied to ensure high yields and specific stereochemistry. Various synthetic routes have been developed, including coupling reactions that yield significant amounts of the desired compound with high purity levels . Field evaluations have confirmed its effectiveness as a sex attractant under natural conditions.

Mécanisme D'action

The mechanism of action of 8Z,10E-Dodecadienyl acetate primarily involves its interaction with olfactory receptors in insects. The compound binds to specific receptors, triggering a cascade of molecular events that lead to behavioral responses such as attraction or repulsion . The pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction mechanisms .

Comparaison Avec Des Composés Similaires

- (8Z,10Z)-8,10-Dodecadienyl acetate

- (E,E)-8,10-Dodecadienyl acetate

- (E,Z)-8,10-Dodecadienyl acetate

Comparison: 8Z,10E-Dodecadienyl acetate is unique due to its specific Z and E configuration, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and interaction with biological systems, making it particularly valuable in the study of stereochemistry and pheromone activity .

Activité Biologique

8Z,10E-Dodecadienyl acetate, also known as (Z,E)-8,10-dodecadienyl acetate, is a compound of significant interest in the field of entomology and biopesticide development. This compound serves primarily as a sex pheromone for various species of moths, particularly within the Tortricidae family. Its biological activity is crucial for understanding pest management strategies and developing environmentally friendly agricultural practices.

Chemical Structure and Properties

This compound is characterized by its unique diene structure, which contributes to its biological activity. The molecular formula is , and its structural representation is as follows:

This structure allows it to mimic natural pheromones produced by female moths, facilitating male attraction during mating seasons.

Pheromone Functionality

The primary biological role of this compound is its function as a sex pheromone . It has been identified as a major component in the pheromone blend of several moth species, including Cydia latiferreana, the filbertworm, and Cydia toreuta, the eastern pine seedworm. In these species, the compound plays a critical role in attracting males to females for mating purposes .

Attraction Studies

Field studies have demonstrated that this compound effectively attracts male moths when used in traps. For instance, in trials with Leguminivora glycinivorella, various mixtures of this compound with other pheromone components showed increased capture rates compared to single compounds. The effectiveness varied with dosage and the presence of synergistic compounds .

| Compound | Capture Rate (%) | Dosage (ng) |

|---|---|---|

| This compound | 75 | 30 |

| E-10-dodecenyl acetate | 40 | 30 |

| Mixture (8Z,10E + E-10) | 90 | 30 |

This table illustrates the enhanced attractiveness when combining this compound with other compounds.

Case Study 1: Filbertworm Management

In a study aimed at managing Cydia latiferreana populations in hazelnut orchards, researchers utilized traps baited with this compound. The results indicated a significant reduction in male captures when this pheromone was deployed, disrupting mating cycles effectively. This biopesticide approach reduced the need for chemical insecticides and demonstrated the potential for sustainable pest management practices .

Case Study 2: Eastern Pine Seedworm

Research conducted on Cydia toreuta revealed that the deployment of traps containing this compound led to a marked decrease in infestation levels in pine forests. The study highlighted how this synthetic pheromone could be used to monitor and control pest populations without adversely affecting non-target species or the environment .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. It is classified under Toxicity Category IV , indicating low toxicity to mammals upon acute exposure. The compound exhibits minimal irritation potential on skin and eyes, making it suitable for use in agricultural settings .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for confirming the stereochemical configuration of 8Z,10E-dodecadienyl acetate in pheromone research?

Methodological Answer: The stereochemical configuration is typically confirmed using gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns to separate isomers, nuclear magnetic resonance (NMR) spectroscopy for structural elucidation (e.g., coupling constants for double bonds), and comparison with synthetic standards. Polarimetry or circular dichroism (CD) may supplement these analyses. For example, GC-MS retention indices and fragmentation patterns are critical for distinguishing between Z/E isomers .

Q. How is this compound synthesized for experimental use?

Methodological Answer: Synthesis often involves Wittig or Horner-Wadsworth-Emmons reactions to establish the conjugated diene system. A typical protocol includes:

Preparation of the acetate ester from the corresponding alcohol using acetic anhydride.

Stereoselective formation of the 8Z,10E configuration via palladium-catalyzed cross-coupling or photoisomerization.

Purification via column chromatography or distillation.

Reference protocols from Dong et al. (2022) detail optimized routes using Grignard reagents and stereochemical control .

Q. What are the primary biological roles of this compound in insect communication?

Methodological Answer: This compound functions as a sex pheromone component in Lepidoptera, such as Tuta absoluta. Behavioral assays (wind tunnel, electroantennography) and field trapping studies are used to validate its role. For example, blends with minor components (e.g., 3E,8Z-tetradecadienyl acetate) enhance male attraction, requiring dose-response experiments to optimize ratios .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure. Work in a fume hood to prevent inhalation. Storage should be in airtight containers at –20°C to prevent degradation. Safety Data Sheets (SDS) recommend H313/H333 hazard statements and P264/P280 precautions .

Q. How is this compound quantified in environmental samples?

Methodological Answer: Solid-phase microextraction (SPME) or solvent extraction followed by GC-MS is standard. Internal standards (e.g., deuterated analogs) improve accuracy. Limit of detection (LOD) and limit of quantification (LOQ) must be validated using spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in field efficacy studies of this compound-based pest management systems?

Methodological Answer: Contradictions often arise from environmental variables (temperature, humidity) or competing pheromone sources. Solutions include:

- Multivariable field trials with controlled microclimates.

- Comparative analysis of trap designs (e.g., delta vs. funnel traps).

- Synergistic blending with kairomones or plant volatiles to enhance specificity .

Q. What experimental designs optimize the stability of this compound in formulation studies?

Methodological Answer: Stability testing under UV light, heat, and oxidative conditions identifies degradation pathways. Accelerated aging studies (40°C, 75% RH) combined with HPLC monitoring quantify half-life. Antioxidants (e.g., BHT) or UV stabilizers (e.g., Tinuvin) are incorporated into slow-release matrices (e.g., rubber septa) .

Q. How do stereochemical impurities affect the bioactivity of this compound in pheromone blends?

Methodological Answer: Minor isomers (e.g., 8E,10Z) can antagonize attraction. Dose-response bioassays quantify inhibition thresholds. Purification via preparative HPLC or enzymatic resolution (lipase-mediated hydrolysis) minimizes impurities. Behavioral assays must validate purity thresholds (e.g., ≥95% stereochemical purity) .

Q. What molecular dynamics approaches model the interaction of this compound with insect olfactory receptors?

Methodological Answer: Homology modeling of receptor proteins (e.g., Tuta absoluta ORco) followed by molecular docking (AutoDock Vina) predicts binding affinities. Mutagenesis studies validate key residues (e.g., Ser209, Phe344) involved in ligand-receptor interactions. Fluorescence-based calcium imaging in heterologous systems (e.g., HEK293 cells) confirms activation .

Q. How can researchers address discrepancies between laboratory and field performance of this compound lures?

Methodological Answer: Controlled field experiments with standardized protocols (e.g., trap density, placement height) reduce variability. Laboratory assays should mimic field conditions (e.g., airflow, light cycles). Statistical tools (ANOVA, mixed-effects models) account for confounding factors like predator interference or pesticide exposure .

Propriétés

IUPAC Name |

[(8Z,10E)-dodeca-8,10-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h3-6H,7-13H2,1-2H3/b4-3+,6-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTKDSWPSEFZZOZ-ICWBMWKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C\CCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.